Mass Spectrometric Differentiation: +3.02 Da Mass Shift Enables Unambiguous Analyte Quantification
9-Methyl Adenine-d3 exhibits a monoisotopic mass of 152.08897548 g/mol, compared to 149.0697 g/mol for unlabeled 9-Methyladenine . This +3.02 Da mass shift allows complete chromatographic co-elution with the target analyte while providing baseline mass spectrometric resolution, a prerequisite for accurate internal standard-based quantification in LC-MS/MS . In contrast, structural analogs such as 7-Methyl Adenine (MW 149.15) or Adenine (MW 135.13) exhibit both different retention times and distinct ionization responses, introducing unacceptable quantification variability [1].
| Evidence Dimension | Monoisotopic Mass |
|---|---|
| Target Compound Data | 152.08897548 g/mol |
| Comparator Or Baseline | 9-Methyladenine (unlabeled, CAS 700-00-5): 149.0697 g/mol |
| Quantified Difference | +3.01927548 Da (2.03% increase) |
| Conditions | High-resolution mass spectrometry; calculated from molecular formula C6H4D3N5 vs C6H7N5 |
Why This Matters
The +3 Da mass shift is analytically optimal—sufficient to avoid isotopic overlap with the analyte's natural abundance M+1 and M+2 peaks, yet small enough to preserve near-identical chromatographic and ionization behavior.
- [1] Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407. View Source
